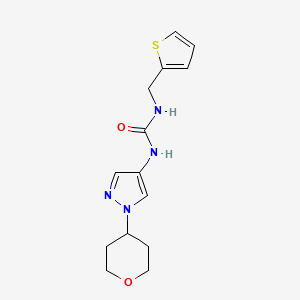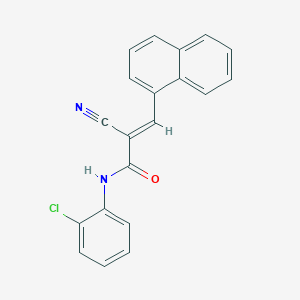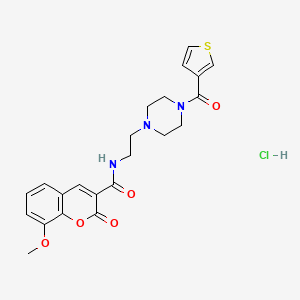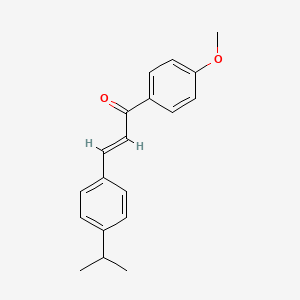![molecular formula C30H32N4O3S B2948058 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide CAS No. 361173-64-0](/img/structure/B2948058.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic rings and the introduction of the sulfonyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoimidazole and azabicyclooctane rings would likely contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis and Biological Activity
Compounds incorporating the benzimidazole moiety, similar to the one mentioned, have been synthesized and evaluated for various biological activities. For instance, derivatives of benzimidazole have been explored for their potential as anti-inflammatory and analgesic agents, showing promising results in in vitro and in vivo models (Sharpe et al., 1985). These compounds exhibit significant potential due to their structural flexibility and the ability to modulate biological targets. Additionally, benzimidazole derivatives have been investigated for their cytotoxic activities against various cancer cell lines, highlighting the versatility of this core structure in medicinal chemistry (Arulmurugan & Kavitha, 2013).
Electrophysiological and Antimicrobial Applications
Research on N-substituted benzamide compounds, which share functional groups with the compound , has revealed their potential in modulating cardiac electrophysiological properties. These compounds have been studied for their efficacy in in vitro Purkinje fiber assays, comparing favorably to established selective class III agents (Morgan et al., 1990). Furthermore, the antimicrobial properties of sulfonamide-containing compounds have been explored, with several new molecules demonstrating good cytoprotective properties in antiulcer models (Starrett et al., 1989).
Insecticidal and Antiviral Research
Compounds featuring the sulfonyl benzamide group have also been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These studies indicate the potential of such compounds in agricultural applications (Soliman et al., 2020). Additionally, derivatives of benzimidazole and related structures have shown promise as antiviral agents, including as inhibitors of human rhinovirus, further demonstrating the broad applicability of these chemical frameworks in addressing diverse biological challenges (Hamdouchi et al., 1999).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors. The benzoimidazole ring is known to interact with various biological targets, so it’s possible that this part of the molecule could be important for its activity .
Future Directions
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3S/c1-29(2)16-23-17-30(3,18-29)19-34(23)38(36,37)24-13-11-20(12-14-24)28(35)31-22-8-6-7-21(15-22)27-32-25-9-4-5-10-26(25)33-27/h4-15,23H,16-19H2,1-3H3,(H,31,35)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLMASQYAGNIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2947977.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2947978.png)

![7-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2947981.png)

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)


![11-[(Furan-2-yl)methyl]-10-(methylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2947988.png)



![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)